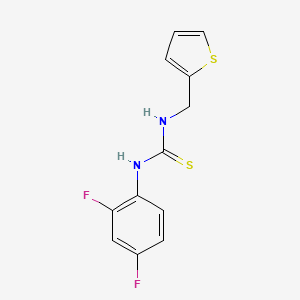
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to have anti-tumor activity and may also have neuroprotective effects. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways related to cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of various signaling pathways. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is its potential as a therapeutic agent for various diseases, particularly cancer and neurodegenerative diseases. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to have low toxicity and may be well-tolerated in vivo. However, one limitation of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide. Another area of interest is the investigation of the potential neuroprotective effects of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide in animal models of neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide and its potential applications in the treatment of various diseases.
Synthesis Methods
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide can be synthesized using various methods, including the reaction between 4-(4-morpholinyl)benzoic acid and 1-methyl-2-phenoxyethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Scientific Research Applications
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer research, neuroscience, and immunology. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been studied for its potential neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In addition, N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
4-morpholin-4-yl-N-(1-phenoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16(15-25-19-5-3-2-4-6-19)21-20(23)17-7-9-18(10-8-17)22-11-13-24-14-12-22/h2-10,16H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNZMXXSAGHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

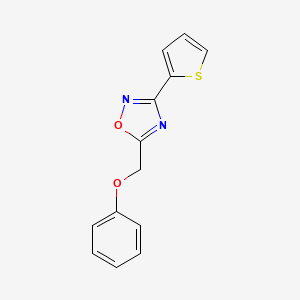
![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)
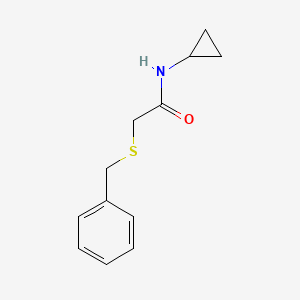
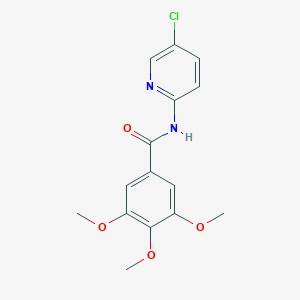

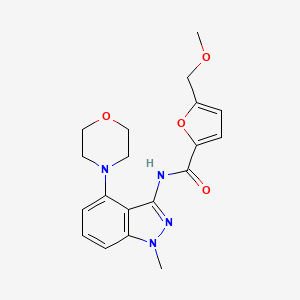
![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)
![1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)
![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)
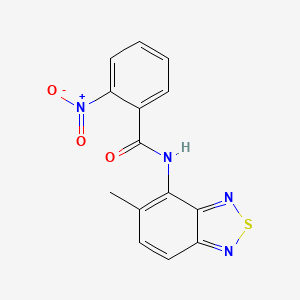
![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)
